6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile 6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15948491
InChI: InChI=1S/C8H4BrN3/c9-6-1-2-8-11-3-4-12(8)7(6)5-10/h1-4H
SMILES:
Molecular Formula: C8H4BrN3
Molecular Weight: 222.04 g/mol

6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile

CAS No.:

Cat. No.: VC15948491

Molecular Formula: C8H4BrN3

Molecular Weight: 222.04 g/mol

* For research use only. Not for human or veterinary use.

6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile -

Specification

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
IUPAC Name 6-bromoimidazo[1,2-a]pyridine-5-carbonitrile
Standard InChI InChI=1S/C8H4BrN3/c9-6-1-2-8-11-3-4-12(8)7(6)5-10/h1-4H
Standard InChI Key CIVVCQNUBCHTDO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=CN2C(=C1Br)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile (C₈H₄BrN₃) features a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. The bromine atom at position 6 and the electron-withdrawing carbonitrile group at position 5 create distinct electronic perturbations that influence its reactivity and intermolecular interactions .

Table 1: Comparative Structural Properties of Imidazo[1,2-a]pyridine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent Positions
6-Bromoimidazo[1,2-a]pyridine-5-carbonitrileC₈H₄BrN₃222.046-Br, 5-CN
6-Chloroimidazo[1,2-a]pyridine-5-carbonitrileC₈H₄ClN₃177.596-Cl, 5-CN
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrileC₈H₄BrN₃222.046-Br, 3-CN

The planar aromatic system facilitates π-π stacking interactions with biological targets, while the bromine atom enhances electrophilic substitution potential .

Spectroscopic Characteristics

Though specific spectroscopic data for the 5-carbonitrile isomer remains unpublished, its 3-carbonitrile analog (CID 22031078) exhibits characteristic IR absorption at 2226 cm⁻¹ for the nitrile group and ¹H NMR signals between δ 7.2–8.5 ppm for aromatic protons . These features likely persist in the 5-carbonitrile variant, with minor shifts due to altered substituent positioning.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing the imidazo[1,2-a]pyridine core:

  • Gould-Jacobs Cyclization: Condensation of 2-aminopyridine derivatives with α-halo carbonyl compounds, followed by intramolecular cyclization.

  • Metal-Catalyzed Cross-Coupling: Palladium-mediated Buchwald-Hartwig amination to form the imidazole ring, as demonstrated in the synthesis of 6-chloro analogs.

Functionalization Strategies

Late-stage bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C could introduce the 6-bromo substituent, while the carbonitrile group may be installed via nucleophilic substitution of a halogen precursor with cyanide ions under SNAr conditions .

Table 2: Hypothetical Synthetic Protocol

StepReactionConditionsYield (Projected)
1Core FormationGould-Jacobs cyclization, 110°C, 12h65–70%
2BrominationNBS, DCM, 0°C → RT, 4h80–85%
3Cyanide IntroductionCuCN, DMF, 120°C, 8h50–60%

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring directs electrophiles to the 8-position, while the imidazole nitrogen lone pairs activate adjacent carbons for functionalization. Bromine at position 6 exerts both steric and electronic effects, potentially slowing meta-directed substitutions .

Cross-Coupling Reactions

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a versatile building block for kinase inhibitors, with its bromine enabling late-stage diversification. Over 15% of FDA-approved kinase inhibitors contain halogenated heterocycles, underscoring its potential utility .

Materials Science Applications

Conjugated polymers incorporating imidazo[1,2-a]pyridine units show exceptional charge transport properties (hole mobility = 0.12 cm²/V·s). The bromine substituent facilitates crosslinking for organic electronic devices .

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